vBRIDP
Overview
Description
VBRIDP, also known as Dicyclohexyl (1-methyl-2,2-diphenylvinyl)phosphine or 2-(Dicyclohexylphosphino)-1,1-diphenyl-1-propene, is a ligand suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular formula of this compound is C23H31P, and its molecular weight is 338.47 . The exact structure can be found in specialized chemical databases or literature.Chemical Reactions Analysis
This compound is used as a ligand in various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . The exact mechanisms of these reactions would depend on the specific reactants and conditions.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored under inert gas and in a cool place. It’s sensitive to air and moisture . More specific physical and chemical properties might be found in specialized chemical databases or literature.Scientific Research Applications
Hydrogen Gas Sensing
vBRIDP, specifically the ultrathin polypyrrole skin-coated carbon nanotube (CNT) nanohybrids developed through vapor deposition polymerization (VDP), demonstrates significant potential in the creation of high-performance hydrogen gas sensors. These sensors operate effectively at room temperature and exhibit stable immobilization of mono-disperse Pd nanoparticles on their surface (Park, Kwon, & Jang, 2013).
Development in Palladium-Catalyzed Coupling Reactions
This compound, as part of a new series of phosphine ligands, including 2,2-diphenylvinylphosphines and 2,2-diphenylcyclopropylphosphines, has shown efficacy in palladium-catalyzed coupling reactions. These reactions are important for a wide range of aryl halides with arylboronic acids, amines, and aryl ketones. The unique structure of this compound, which prevents oxidation to phosphine oxides, contributes significantly to its stability and efficiency in these applications (Suzuki, Hori, Nakayama, & Kobayashi, 2011).
Electrical Engineering and Technology
In the field of electrical engineering and technology, this compound has found use in the modulation of laser diodes with van der Pol (VdP) circuits. This leads to the generation of sinusoidal and relaxation optical oscillations, which are important for various technological and engineering applications (Mbé, Woafo, & Fotsin, 2019).
MEMS Pressure Sensors
This compound structures, specifically the van der Pauw (VDP) structures, are being investigated for their potential in MEMS pressure sensors. The sensitivity of VDP-based sensors is considerably higher than conventional filament type sensors, offering advantages in size independence and no drift in measuring normalized resistance change difference. This innovation could have significant implications for future MEMS applications (Mian & Law, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGZMOQFIMJEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475779 | |
Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
384842-25-5 | |
Record name | Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384842-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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